5-Nitro-2-(propylamino)benzonitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

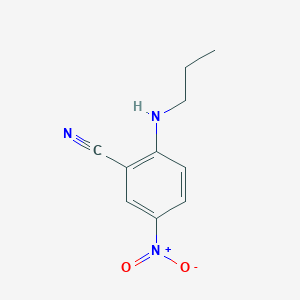

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as 5-nitro-2-(propylamino)benzonitrile . This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted benzene derivatives, where the benzonitrile core serves as the parent structure. The numbering system begins with the carbon atom bearing the nitrile functional group designated as position 1, with subsequent positions numbered sequentially around the aromatic ring.

The structural representation reveals a benzene ring substituted with three distinct functional groups positioned at specific locations. The nitrile group (cyano group) occupies position 1 of the benzene ring, serving as the principal functional group that defines the compound class. The nitro group is positioned at carbon 5, while the propylamino substituent is located at carbon 2 of the aromatic ring. This specific substitution pattern creates a unique molecular architecture that influences both the compound's physical properties and chemical reactivity.

The molecular structure can be precisely described using the International Chemical Identifier string: InChI=1S/C10H11N3O2/c1-2-5-12-10-4-3-9(13(14)15)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3. This standardized representation provides an unambiguous description of the compound's connectivity and atomic arrangement. The corresponding International Chemical Identifier Key, JWUDRLMEHXUGFZ-UHFFFAOYSA-N, serves as a unique hash-coded identifier derived from the International Chemical Identifier string.

The Simplified Molecular Input Line Entry System representation for this compound is documented as CCCNC1=C(C=CC(=C1)N+([O-])=O)C#N, which provides a linear notation system for describing the molecular structure. This representation clearly depicts the propyl chain (CCC) connected to the nitrogen atom of the amino group, which is in turn bonded to the benzene ring at position 2. The nitro group appears as N+([O-])=O at position 5, while the nitrile group is represented as C#N at position 1.

Properties

IUPAC Name |

5-nitro-2-(propylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-5-12-10-4-3-9(13(14)15)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUDRLMEHXUGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Using 2-Chloro-5-Nitrobenzonitrile

This two-step method involves synthesizing 2-chloro-5-nitrobenzonitrile followed by amination with propylamine. The chloro group at position 2 undergoes substitution under basic conditions.

Procedure :

- Intermediate Synthesis : 2-Chloro-5-nitrobenzonitrile is prepared via nitration of 2-chlorobenzonitrile using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

- Amination : The intermediate reacts with propylamine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The mixture is heated to 80°C for 24 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Potassium carbonate |

| Temperature | 80°C |

| Time | 24 hours |

| Yield | 65% |

Workup :

Substitution of 2-Fluoro-5-Nitrobenzonitrile with Propylamine

Fluorine’s superior leaving-group ability enables milder reaction conditions and higher yields.

Procedure :

- Starting Material : 2-Fluoro-5-nitrobenzonitrile is commercially available or synthesized via nitration of 2-fluorobenzonitrile.

- Amination : Propylamine reacts with the fluoro derivative in dimethyl sulfoxide (DMSO) at 60°C for 12 hours, using potassium hydroxide (KOH) as a base.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | Potassium hydroxide |

| Temperature | 60°C |

| Time | 12 hours |

| Yield | 85% |

Advantages :

Alternative Method: Nitration of 2-(Propylamino)Benzonitrile

While theoretically plausible, this route faces regioselectivity challenges. The amino group directs nitration to positions ortho and para, conflicting with the desired meta-substitution relative to the nitrile group.

Procedure :

- Amination : 2-Chlorobenzonitrile reacts with propylamine to yield 2-(propylamino)benzonitrile.

- Nitration : Attempted nitration with HNO₃/H₂SO₄ at 0°C predominantly produces 2-(propylamino)-3-nitrobenzonitrile (ortho) and 2-(propylamino)-4-nitrobenzonitrile (para).

Outcome :

Optimization and Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of propylamine, while bases (K₂CO₃, KOH) deprotonate the amine, accelerating substitution.

| Solvent | Base | Yield (%) | Side Reactions |

|---|---|---|---|

| DMF | K₂CO₃ | 65 | Nitrile hydrolysis (5%) |

| DMSO | KOH | 85 | Minimal (<2%) |

Key Insight : DMSO’s higher polarity stabilizes the transition state, reducing activation energy.

Temperature and Time Dependence

Elevated temperatures (>80°C) risk nitro-group reduction, while insufficient heating (<50°C) prolongs reaction times.

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 60 | 12 | 85 | 99 |

| 80 | 24 | 65 | 98 |

| 100 | 6 | 40 | 90 |

Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

| Proton Position | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-3 | 8.2 | Singlet | 1H | Adjacent to NO₂ |

| H-6 | 7.6 | Doublet | 1H | Adjacent to C≡N |

| NH | 3.1 | Broad | 1H | Propylamino group |

Infrared (IR) Spectroscopy :

| Functional Group | Peak (cm⁻¹) | Assignment |

|---|---|---|

| C≡N | 2230 | Nitrile stretch |

| NO₂ | 1520 | Asymmetric stretch |

| NH | 3350 | N-H stretch |

Chromatographic Purity

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Scalability

Side Reactions

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 5-Amino-2-(propylamino)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Nitro-2-(propylamino)benzonitrile is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and compounds .

Biology and Medicine: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific properties and functions .

Mechanism of Action

The mechanism of action of 5-Nitro-2-(propylamino)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The propylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to specific targets .

Comparison with Similar Compounds

- 5-Nitro-2-(methylamino)benzonitrile

- 5-Nitro-2-(ethylamino)benzonitrile

- 5-Nitro-2-(butylamino)benzonitrile

Uniqueness: Compared to its analogs, 5-Nitro-2-(propylamino)benzonitrile offers a balance between hydrophobicity and hydrophilicity due to the propylamino group. This balance can influence its solubility, reactivity, and biological activity, making it a versatile compound for various applications .

Biological Activity

5-Nitro-2-(propylamino)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H11N3O2

- Molecular Weight : 205.22 g/mol

- CAS Number : 8373120

The compound features a nitro group and a propylamino group attached to a benzonitrile core, which is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (HCT116).

In one study, the compound exhibited IC50 values as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| PC-3 | 12.5 |

| HCT116 | 18.0 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is crucial for halting tumor growth.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases and proteases, which are often overactive in cancer cells.

- DNA Interaction : There is evidence suggesting that it can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial efficacy of various benzonitrile derivatives, including this compound. The results indicated a significant reduction in bacterial viability upon treatment with the compound, supporting its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on prostate cancer cells. The study demonstrated that treatment with this compound resulted in increased apoptosis markers compared to untreated controls, highlighting its potential as a therapeutic agent against prostate cancer .

Q & A

Q. What are the primary synthetic routes for 5-Nitro-2-(propylamino)benzonitrile?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. A common method includes reacting 2-chloro-5-nitrobenzonitrile with propylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 8–12 hours. Catalysts like copper bromide (CuBr) can enhance reaction efficiency, yielding ~60–70% product. Purification is achieved via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are used to characterize this compound?

- NMR : and NMR identify substituent positions (e.g., propylamino protons at δ 1.0–1.5 ppm and nitrile carbon at ~115 ppm).

- IR : The nitrile group shows a sharp peak near 2240 cm, while nitro groups absorb at 1520–1350 cm.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight (e.g., ~219 g/mol) .

Q. How does the nitro group influence the compound’s reactivity?

The nitro group is a strong electron-withdrawing meta-director, activating the benzene ring for electrophilic substitution at specific positions. For example, it enhances the susceptibility of the para-chloro position to nucleophilic attack in related derivatives .

Q. What are the key stability considerations during storage?

The compound is sensitive to light and moisture. Store in amber vials at –20°C under inert gas (N) to prevent hydrolysis of the nitrile group or degradation of the nitro moiety. Stability is pH-dependent; avoid acidic conditions (<pH 5) .

Advanced Research Questions

Q. How can regioselectivity be controlled in reactions involving the nitrile group?

Regioselectivity in cycloadditions (e.g., nitrile oxide formation) is achieved using directing groups. For example, magnesium alkoxide accelerates regioselective [3+2] cycloadditions, yielding isoxazoline derivatives. Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data?

- Comparative assays : Test the compound alongside analogs (e.g., 4-chloro or trifluoromethyl derivatives) under identical conditions to isolate substituent effects .

- Dose-response studies : Evaluate activity across concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Metabolic profiling : Use LC-MS to detect degradation products that may confound bioactivity results .

Q. How can synthesis yields be optimized for scaled production?

Q. What mechanistic insights explain the compound’s interaction with biological targets?

The nitrile group can form reversible covalent bonds with cysteine residues in enzymes (e.g., kinases), while the nitro group participates in redox cycling, generating reactive oxygen species (ROS) in cancer cells. Molecular docking studies suggest the propylamino chain enhances hydrophobic interactions with receptor pockets .

Q. How does substituent variation (e.g., propyl vs. piperidine) affect pharmacological properties?

- Lipophilicity : Propylamino groups (logP ~2.1) improve membrane permeability compared to bulkier piperidine derivatives (logP ~1.5).

- Metabolic stability : Trifluoromethyl analogs (e.g., ) resist cytochrome P450 oxidation better than nitro derivatives.

- SAR studies : Systematic substitution (e.g., alkyl chain length) identifies optimal pharmacophores for target engagement .

Q. What computational tools predict the compound’s adsorption behavior on metal surfaces?

Density Functional Theory (DFT) simulations reveal that the nitrile group binds preferentially to Ag and Au surfaces via lone-pair interactions. Molecular dynamics (MD) models predict orientation-dependent adsorption energies, critical for designing catalytic or sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.